L-(~2~H_3_)Methionine

Beschreibung

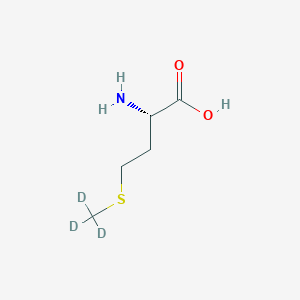

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-(trideuteriomethylsulfanyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-OSIBIXDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574088 |

Source

|

| Record name | L-(~2~H_3_)Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13010-53-2 |

Source

|

| Record name | L-(~2~H_3_)Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Isotopic Purity of L-(²H₃)Methionine

Intended for: Researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds.

Abstract: This technical guide provides a comprehensive framework for understanding and quantifying the isotopic purity of L-(²H₃)Methionine. As a critical reagent in metabolic research, proteomics, and as an internal standard in mass spectrometry-based quantification, the precise characterization of its isotopic enrichment is paramount for data integrity. This document delineates the foundational principles of isotopic labeling, provides detailed, field-proven methodologies for determination by Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), and explains the scientific rationale behind the analytical choices. The protocols are designed to be self-validating, ensuring the highest degree of confidence in the analytical results.

Foundational Principles: Defining Isotopic Purity

L-(²H₃)Methionine is a stable isotope-labeled (SIL) analogue of the essential amino acid L-Methionine, where the three hydrogen atoms of the terminal methyl group have been substituted with deuterium (²H). The utility of this molecule is directly proportional to its isotopic purity. Two key terms must be understood:

-

Isotopic Enrichment (Atom % D): This refers to the percentage of deuterium atoms at the specified labeled positions. For L-(²H₃)Methionine, a stated isotopic enrichment of 98 atom % D means that, on average, 98% of the isotopes at the methyl position are deuterium, and 2% are protium (¹H).

-

Species Abundance: This describes the percentage of molecules that have a specific isotopic composition. Due to the statistical nature of isotopic incorporation, a batch with 98 atom % D will contain a mixture of isotopologues: primarily the desired CD₃ species, but also smaller amounts of CD₂H, CDH₂, and CH₃ species.

High isotopic purity is crucial to minimize analytical interference from unlabeled or partially labeled species, which can compromise the accuracy of tracer studies or quantitative analyses.[1]

The Analytical Imperative: A Dual-Methodology Approach

To ensure the highest level of scientific integrity, a dual-methodology approach employing both NMR and MS is recommended. This strategy provides orthogonal validation; NMR quantifies the residual protons at the site of labeling, while MS analyzes the mass distribution of the entire molecule. This combination allows for a comprehensive assessment of both isotopic enrichment and the structural integrity of the compound.

The logical workflow for this analysis is a two-pronged, confirmatory process.

Caption: Dual-methodology workflow for purity assessment.

Methodology I: Quantitative ¹H NMR Spectroscopy

Quantitative ¹H NMR (qNMR) offers a direct, non-destructive method to determine isotopic purity by quantifying the residual, non-deuterated methyl groups. The principle is to compare the integral of the residual S-CH₃ signal to the integral of a certified internal standard or, alternatively, to the integrals of other non-labeled protons within the methionine molecule itself.

Causality in Experimental Design

-

Choice of Solvent: Deuterium oxide (D₂O) is the required solvent to eliminate overwhelming signals from ¹H₂O.

-

Internal Standard (IS): A certified internal standard (e.g., maleic acid, DSS) with a known concentration and non-overlapping signals is used for absolute quantification. Its protons provide a reference against which the residual S-CH₃ signal is measured.

-

Quantitative Parameters: A long relaxation delay (D1, typically 5-7 times the longest T₁ relaxation time) is critical to ensure complete magnetization recovery for all protons, making the resulting signal integrals directly proportional to the number of nuclei.[2] A 90° pulse width is often used to maximize the signal in a single scan.

Step-by-Step Experimental Protocol: ¹H NMR

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of L-(²H₃)Methionine and a similar, precisely known mass of a suitable internal standard into an NMR tube.

-

Add ~0.6-0.7 mL of D₂O (99.9% D).

-

Vortex the tube until both solids are fully dissolved.[3]

-

-

Instrument Setup & Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz).

-

Tune and shim the probe for optimal homogeneity.

-

Set the following acquisition parameters:

-

Pulse Angle: 90°

-

Relaxation Delay (D1): 60 seconds (ensures full relaxation for quantitative accuracy).

-

Acquisition Time (AT): ≥ 3 seconds.

-

Number of Scans (NS): ≥ 16 (for good signal-to-noise ratio).

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Perform phase and baseline correction on the resulting spectrum.

-

Identify the key signals based on known chemical shifts for L-Methionine in D₂O:[4][5]

-

α-CH: ~3.85 ppm (triplet)

-

γ-CH₂: ~2.63 ppm (triplet)

-

β-CH₂: ~2.15 ppm (multiplet)

-

Residual S-CH₃: ~2.12 ppm (singlet)

-

-

Carefully integrate the signal for the residual S-CH₃ protons and the signals for the non-labeled methionine protons (e.g., the α-CH proton).

-

-

Calculation of Isotopic Purity:

-

The isotopic purity (in atom % D) is calculated based on the relative integrals. When using the internal α-CH proton as a reference:

-

Integral_CH₃_theoretical = Integral_αCH * 3 (since there is one α-proton and there should be three methyl protons).

-

Integral_CH₃_observed = Integral of the residual S-CH₃ signal at ~2.12 ppm.

-

% ¹H = (Integral_CH₃_observed / Integral_CH₃_theoretical) * 100

-

Isotopic Purity (Atom % D) = 100 - % ¹H

-

-

Methodology II: High-Resolution Mass Spectrometry

Mass spectrometry distinguishes molecules based on their mass-to-charge ratio (m/z). It is exceptionally sensitive and provides the mass distribution of the isotopologues, allowing for a precise calculation of isotopic enrichment.

Causality in Experimental Design

-

High-Resolution MS: Instruments like Time-of-Flight (TOF) or Orbitrap are essential. Their high mass accuracy allows for the clear resolution of the isotopic cluster of L-(²H₃)Methionine from potential isobaric interferences and from its own natural abundance ¹³C and ³⁴S isotopologues.

-

Soft Ionization: Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, preserving the integrity of the molecule for analysis.

-

Data Deconvolution: The observed isotopic pattern is a convolution of the distribution from the deuterium label and the natural isotopic abundance of all other atoms (C, N, O, S) in the molecule. The calculation must deconvolve these two factors to isolate the contribution from the deuterium label.[6]

Step-by-Step Experimental Protocol: LC-MS

-

Mass Calculation:

-

Monoisotopic Mass of L-Methionine (C₅H₁₁NO₂S): 149.0510 Da.[7]

-

Monoisotopic Mass of L-(²H₃)Methionine (C₅H₈D₃NO₂S): 152.0697 Da.

-

Expected [M+H]⁺ ion: 153.0770 m/z.

-

-

Sample Preparation:

-

Prepare a dilute solution of L-(²H₃)Methionine (~1-10 µg/mL) in a suitable solvent for LC-MS, such as 50:50 water:acetonitrile with 0.1% formic acid. The acid promotes protonation for positive-ion ESI.

-

-

Instrument Setup & Acquisition:

-

Infuse the sample directly or inject via an LC system into a high-resolution mass spectrometer.

-

Operate the instrument in positive-ion ESI mode.

-

Acquire data in full-scan mode over a mass range that includes the expected m/z of the labeled compound (e.g., m/z 145-160). Ensure the resolution is set to >10,000.

-

-

Data Processing and Analysis:

-

Extract the mass spectrum for the L-(²H₃)Methionine ion.

-

Identify the isotopic cluster, which will include peaks corresponding to the different isotopologues (d₃, d₂, d₁, d₀) and their natural abundance counterparts (e.g., ¹³C₁).

-

Measure the intensity (peak area or height) for each peak in the cluster.

-

-

Calculation of Isotopic Enrichment:

-

Step 1: Correction for Natural Abundance. The intensity of the M+1 peak (e.g., d₃+1) is not solely from the d₂ species; it also contains contributions from the ¹³C, ¹⁵N, and ³³S isotopes of the d₃ species. These theoretical contributions must be calculated and subtracted. Specialized software can automate this deconvolution.[6]

-

Step 2: Calculate Relative Abundance. After correction, the relative abundance of each deuterated species (I_d₀, I_d₁, I_d₂, I_d₃) is determined.

-

Total Intensity (I_total) = I_d₀ + I_d₁ + I_d₂ + I_d₃

-

-

Step 3: Calculate Atom % D.

-

Isotopic Enrichment (Atom % D) = [ ( (1I_d₁) + (2I_d₂) + (3*I_d₃) ) / (3 * I_total) ] * 100

-

-

Data Summary and Interpretation

The results from both NMR and MS should be tabulated for clear comparison and reporting. The agreement between the two orthogonal methods provides a high degree of confidence in the final reported isotopic purity value.

| Parameter | Analytical Method | Typical Specification | Result |

| Isotopic Purity | ¹H NMR Spectroscopy | ≥ 98 Atom % D | [Insert NMR Result] |

| Isotopic Enrichment | Mass Spectrometry | ≥ 98 Atom % D | [Insert MS Result] |

| Chemical Purity | HPLC-UV / NMR | ≥ 98% | [Insert Purity Result] |

| Structure Verified | NMR / MS | Conforms | [Yes/No] |

Regulatory and Quality Context

While the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) may not have specific monographs for L-(²H₃)Methionine, the quality control of such materials used in pharmaceutical development falls under general chapters on identity, purity, and assay.[8][9] The presented methodologies (qNMR and HR-MS) are considered state-of-the-art for establishing the identity and purity of stable isotope-labeled compounds, providing the rigorous data required to meet regulatory expectations for well-characterized materials.

References

- Yamazaki, T., Eyama, S., & Takatsu, A. (2017). Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method. Analytical Sciences, 33(3), 369-373. URL: https://www.jstage.jst.go.jp/article/analsci/33/3/33_369/_article

- Alfa Chemistry. (n.d.). Selection Guide for Stable Isotope-Labeled Pharmaceutical Standards. Retrieved from Alfa Chemistry. URL: https://www.alfa-chemistry.com/white-paper/selection-guide-for-stable-isotope-labeled-pharmaceutical-standards.html

- Majumder, S., Sinha, A., Roy, D., & Roy, M. N. (2023). ¹H-NMR spectra of pure L-methionine in D₂O. ResearchGate. URL: https://www.researchgate.net/figure/1-H-NMR-spectra-of-pure-L-methionine-in-D-2-O_fig2_374883161

- Yamazaki, T., Eyama, S., & Takatsu, A. (2017). Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/28302980/

- Yamazaki, T., Eyama, S., & Takatsu, A. (2017). Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Concentration-Measurement-of-Amino-Acid-in-Aqueous-Yamazaki-Eyama/a2a9a7e6d0a7c4e5b8e9b8f2c7a6e1a0b3c1d4e1

- Yamazaki, T., Eyama, S., & Takatsu, A. (2017). Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method. ResearchGate. URL: https://www.researchgate.net/publication/314271842_Concentration_Measurement_of_Amino_Acid_in_Aqueous_Solution_by_Quantitative_1H_NMR_Spectroscopy_with_Internal_Standard_Method

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation. URL: https://www.organomation.

- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000044 - L-Methionine. Retrieved from BMRB. URL: https://bmrb.io/metabolomics/mol_summary/bmse000044

- Supporting Information: Selective α-Deuteration of Amines and Amino Acids Using D₂O. (n.d.). Amazon S3. URL: https://s3-us-west-2.amazonaws.com/supp-pmic/sup-20-cr-2016-004314.pdf

- ResearchGate. (n.d.). ¹H NMR spectra in D₂O of 1a with excess of L-methionine and 5′-GMP. URL: https://www.researchgate.net/figure/H-NMR-spectra-in-D-2-O-40013-MHz-standard-TSP-of-1a-with-excess-of-L-methionine_fig2_221927346

- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, D₂O, experimental) (HMDB0000696). Retrieved from HMDB. URL: https://hmdb.ca/spectra/nmr_one_d/115

- PubChem. (n.d.). L-Methionine. Retrieved from PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/6137

- Kas, J., & Schipper, D. (2006). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 61(4), 397-404. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1885037/

- Böcker, S. (n.d.). Isotope distributions. Retrieved from Friedrich Schiller University Jena. URL: https://www.ce.uni-jena.de/inf/prof/boecker/combi06/combi06_6.pdf

- Teerlink, T., van der Heijden, J., Stroomer, A., & Blom, H. (2000). Determination of isotopic enrichments of [1-¹³C]homocysteine, [1-¹³C]methionine and [²H₃-methyl-1-¹³C]methionine in human plasma by gas chromatography-negative chemical ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 738(1), 99-105. URL: https://pubmed.ncbi.nlm.nih.gov/10722137/

- NIST. (n.d.). L-Methionine. Retrieved from NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C63683&Mask=1000

- Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from SIS. URL: https://www.sisweb.com/mstools/isotope.htm

- PubChem. (n.d.). L-Methionine, [methyl-³H]. Retrieved from PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/15556492

- Wikipedia. (n.d.). Methionine. Retrieved from Wikipedia. URL: https://en.wikipedia.org/wiki/Methionine

- Cayman Chemical. (n.d.). L-Methionine-d₃. Retrieved from Cayman Chemical. URL: https://www.caymanchem.com/product/18155/l-methionine-d3

- IonSource. (n.d.). Methionine Calculated Isotopic Distribution. Retrieved from IonSource. URL: http://www.ionsource.com/Card/Met/methio.htm

- Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from Metabolic Solutions. URL: https://www.metabolicsolutions.com/stable-isotope-labeling-for-rare-diseases/

- Kitson, D. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. URL: https://www.chemicals-knowledgehub.

- Cheminfo.org. (n.d.). Isotopic distribution generator with peptides. Retrieved from Cheminfo.org. URL: https://www.cheminfo.org/?

- Simson Pharma. (n.d.). Isotope Labelled Compounds. Retrieved from Simson Pharma. URL: https://www.simsonpharma.com/isotope-labelled-compounds

Sources

- 1. metsol.com [metsol.com]

- 2. researchgate.net [researchgate.net]

- 3. organomation.com [organomation.com]

- 4. bmse000044 L-Methionine at BMRB [bmrb.io]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000696) [hmdb.ca]

- 6. mi.fu-berlin.de [mi.fu-berlin.de]

- 7. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

L-(2H_3_)Methionine synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of L-(2H₃)Methionine

Introduction

L-(2H₃)Methionine is a stable isotope-labeled (SIL) form of the essential amino acid L-methionine, where the three hydrogen atoms of the terminal methyl group are replaced with deuterium. This seemingly subtle modification makes the molecule chemically identical to its natural counterpart but distinguishable by mass spectrometry, rendering it an invaluable tool for researchers in the life sciences. Its applications span quantitative proteomics, metabolic flux analysis, and pharmacokinetic studies in drug development.[] The primary challenge in producing L-(2H₃)Methionine lies not only in the precise incorporation of the deuterium label but also in achieving the stringent chemical, isotopic, and, most critically, enantiomeric purity required for exacting scientific applications.

This guide provides a comprehensive overview of the core methodologies for synthesizing and purifying L-(2H₃)Methionine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale to inform experimental design and troubleshooting.

Part I: Synthesis of L-(2H₃)Methionine

The synthesis of L-(2H₃)Methionine can be broadly approached through two primary strategies: chemical synthesis followed by chiral resolution, or direct enzymatic synthesis. The choice of method is a critical decision dictated by factors such as scale, cost, and the required level of stereopurity.

Method 1: The Chemo-Enzymatic Approach: Precision Labeling Meets Stereospecificity

This hybrid method is a robust and widely practiced strategy that leverages the precision of chemical synthesis for isotope incorporation and the specificity of enzymes for isolating the desired L-enantiomer. It begins with the synthesis of a racemic mixture, which is then resolved.

Caption: Enzymatic synthesis using OAHS for stereospecific production.

Experimental Protocol: Direct Enzymatic Synthesis

-

Reaction Buffer: Prepare a suitable reaction buffer (e.g., phosphate buffer, pH 7.5) containing a cofactor, pyridoxal phosphate (PLP), which is essential for the enzyme's activity.

-

Substrates: Add the substrates: O-acetyl-L-homoserine (OAH) and (2H₃)methyl mercaptan. OAH can be produced via fermentation. [2]3. Enzyme Addition: Add the purified OAHS enzyme to initiate the reaction. [3] * Causality: The OAHS enzyme catalyzes a γ-replacement reaction where the acetyl group of OAH is replaced by the deuterated methylthiol group from (2H₃)methyl mercaptan, directly forming L-(2H₃)Methionine with high stereochemical fidelity. [3]4. Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-37°C) with gentle agitation. Monitor the reaction progress using HPLC.

-

Termination: Stop the reaction by denaturing the enzyme (e.g., by adding trichloroacetic acid or by heat treatment).

-

Downstream Processing: The resulting mixture, containing the product, unreacted substrates, and denatured enzyme, is then subjected to purification.

Part II: Purification and Quality Control

Regardless of the synthetic route, a multi-step purification strategy is essential to achieve the high purity required for research applications. This process can be conceptualized as a funnel, moving from bulk impurity removal to high-resolution polishing.

Caption: A multi-step workflow for the purification of L-(2H₃)Methionine.

Step 1: Bulk Purification by Recrystallization

Crystallization is a powerful and economical technique for initial purification, leveraging differences in solubility between the target compound and impurities. [4] Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the crude L-(2H₃)Methionine in a minimal amount of hot solvent. A common solvent system is deionized water or a water/ethanol mixture.

-

pH Adjustment: The solubility of methionine is pH-dependent. Adjusting the pH to its isoelectric point (~5.7) minimizes its solubility and promotes crystallization while keeping many impurities dissolved. [5]3. Cooling: Slowly cool the saturated solution. Slow cooling is critical as it encourages the formation of large, pure crystals rather than the rapid precipitation of amorphous solid that can trap impurities.

-

Crystal Collection: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.

-

Drying: Dry the purified crystals under vacuum.

| Parameter | Condition A | Condition B | Rationale |

| Solvent | Deionized Water | 70% Ethanol / 30% Water | Water is a good solvent, but adding ethanol can decrease solubility at lower temperatures, potentially improving yield. |

| Cooling Rate | Rapid (Ice Bath) | Slow (Ambient Air) | Slow cooling promotes the growth of larger, more perfect crystals, which typically have higher purity. |

| pH | Unadjusted | Adjusted to pH 5.7 | At the isoelectric point, the amino acid has a net zero charge, minimizing its solubility and maximizing crystallization yield. [5] |

Step 2: High-Resolution Purification by Ion-Exchange Chromatography (IEC)

IEC is exceptionally effective for purifying amino acids from complex mixtures like fermentation broths or post-enzymatic reaction solutions. [6]It separates molecules based on their net charge.

Experimental Protocol: Cation-Exchange Chromatography

-

Resin Selection: Choose a strong cation-exchange resin (e.g., D72 macroporous resin). [6]2. Column Packing & Equilibration: Pack the resin into a column and equilibrate it with a low pH buffer (e.g., pH 2.0).

-

Causality: At pH 2.0, the carboxyl group of methionine is protonated (-COOH) and the amino group is protonated (-NH₃⁺), giving the molecule a net positive charge. This allows it to bind strongly to the negatively charged cation-exchange resin.

-

-

Sample Loading: Dissolve the methionine sample in the equilibration buffer and load it onto the column at a controlled flow rate (e.g., 2 bed volumes/hour). [6]4. Washing: Wash the column with several volumes of the equilibration buffer to remove unbound, neutral, and negatively charged impurities.

-

Elution: Elute the bound L-(2H₃)Methionine by increasing the pH of the mobile phase (e.g., using 1 M NH₄OH). [6] * Causality: As the pH increases, the carboxyl group deprotonates (-COO⁻), reducing the net positive charge of the methionine. This weakens its interaction with the resin, causing it to elute from the column.

-

Fraction Collection: Collect fractions and analyze them (e.g., by HPLC) to pool those containing the pure product.

Step 3: Final Quality Control and Purity Assessment

A panel of analytical techniques is required to validate the final product's identity, purity, and isotopic enrichment.

| Analytical Technique | Purpose | Typical Method/Specification | Reference |

| Chemical Purity | To quantify non-methionine related impurities. | RP-HPLC with UV detection (210 nm). Specification: >99.0%. | [7] |

| Enantiomeric Purity | To determine the percentage of the L-enantiomer. | Chiral HPLC using a macrocyclic antibiotic or cyclofructan column. Specification: >99.5% L-enantiomer. | [8][9] |

| Isotopic Enrichment | To confirm the incorporation of deuterium. | Mass Spectrometry (GC-MS or LC-MS). Specification: >98 atom % D. | [10] |

| Structural Confirmation | To confirm the position of the deuterium label. | Nuclear Magnetic Resonance (NMR) Spectroscopy. | [11] |

Conclusion

The synthesis and purification of L-(2H₃)Methionine is a multi-faceted process that demands a synergistic application of chemical and biochemical techniques. While the chemo-enzymatic approach offers a reliable and scalable route, direct enzymatic synthesis presents a more elegant solution for achieving inherent stereopurity. The success of either strategy is critically dependent on a rigorous, multi-step purification workflow, combining the strengths of crystallization and chromatography to remove bulk and trace-level impurities. The final validation through a suite of analytical methods is non-negotiable, ensuring that the final product meets the high standards of purity and enrichment demanded by modern scientific research.

References

- Wikipedia. (n.d.). Methionine.

- Gu, M., et al. (2013). HPLC Separation of the (S,S)- and (R,S)- forms of S-Adenosyl-L-methionine. NIH.

- Mohr, M. K. F., et al. (2019). Enzymatic Synthesis of l‐Methionine Analogues and Application in a Methyltransferase Catalysed Alkylation Cascade. Chemistry – A European Journal.

- ResearchGate. (n.d.). Deuteration and resolution of DL-methionine and synthesis of L-homocystein-d3.

- Google Patents. (1995). US5463120A - Method for the crystallization of methionine.

- Hasegawa, H., et al. (2005). Determination of D- and L-enantiomers of methionine and [2H3]methionine in plasma by gas chromatography-mass spectrometry. Journal of Chromatography B, 823(2), 203-208.

- Google Patents. (2018). KR20180078621A - A Method for Producing L-Methionine Crystal Using Crystallization Technique.

- Phillips, A. A. (2022). Practical considerations for amino acid isotope analysis. Methods in Ecology and Evolution, 13(1), 13-27.

- ACS Publications. (2023). Selective Crystallization of Racemic Polymorph via Native Enantiomer Inhibition: dl-Methionine. Crystal Growth & Design.

- Julka, S., & Regnier, F. (2004). Stable isotopic labeling of proteins for quantitative proteomic applications. Journal of Proteome Research, 3(3), 350-363.

- Traaseth, N. J., et al. (2006). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. Protein Expression and Purification, 45(1), 123-131.

- WIPO Patentscope. (2018). WO/2018/124803 - METHOD FOR PREPARING L-METHIONINE CRYSTALS USING CRYSTALLIZATION TECHNIQUE.

- Google Patents. (2013). WO2013029690A1 - Preparation process of l-methionine.

- Organic Syntheses. (n.d.). DL-Methionine.

- Ganguly, S. (2025). L-Methionine production in 21st century: A paradigm shift from chemistry to microbiology. Indian Journal of Physiology and Allied Sciences, 77(2), 7-13.

- Kühnreich, R., & Holzgrabe, U. (2016). Impurity profiling of L-methionine by HPLC on a mixed mode column. Journal of Pharmaceutical and Biomedical Analysis, 122, 118-125.

- Caicedo, L. A., et al. (2019). Simulation and conceptual design of a dl-methionine production process by the chemical synthesis route. CT&F - Ciencia, Tecnología y Futuro, 9(2), 43-56.

- Kühnreich, R., & Holzgrabe, U. (2016). Impurity profiling of L-methionine by HPLC on a mixed mode column. Journal of Pharmaceutical and Biomedical Analysis, 122, 118-125.

- YouTube. (2017). Methionine biosynthesis.

- Langström, B., et al. (1987). Synthesis of L- and D-[methyl-11C]methionine. Journal of Nuclear Medicine, 28(6), 1037-1040.

- Markham, G. D., & Pajares, M. A. (2009). Enzymatic synthesis of S-adenosyl-L-methionine on the preparative scale. Methods in Enzymology, 463, 531-540.

- The Distant Reader. (n.d.). SEPARATION OF ENANTIOMERS OF SELECTED SULFUR-CONTAINING AMINO ACIDS BY USING SERIALLY COUPLED ACHIRAL-CHIRAL COLUMNS.

- Barger, G., & Weichselbaum, T. E. (1931). The amino-acid methionine; constitution and synthesis. Biochemical Journal, 25(3), 997-1002.

- Wang, J., et al. (2019). Separation and purification of l-methionine from E. coli fermentation broth by macroporous resin chromatography. Journal of Chromatography B, 1110-1111, 108-115.

- Miyoshi, Y., et al. (2018). Application of L-Methionine γ-lyase in Chiral Amino Acid Analysis. Journal of Agricultural and Food Chemistry, 66(4), 934-939.

- GEA. (n.d.). Crystallization of Amino Acids.

- Ravanel, S., et al. (1998). The specific features of methionine biosynthesis and metabolism in plants. Proceedings of the National Academy of Sciences, 95(13), 7805-7812.

- European Union Reference Laboratory. (n.d.). EURL Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive.

- PubChem. (n.d.). L-methionine biosynthesis III.

- ResearchGate. (n.d.). Analytical methods used for determination of L-methionine in fermentation broth.

- European Union Reference Laboratory. (2021). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive.

- Fénix-Aravena, G., et al. (2001). Purification and Characterization of l-Methionine γ-Lyase from Brevibacterium linens BL2. Applied and Environmental Microbiology, 67(9), 4324-4328.

- BioTopics. (n.d.). Chromatography of amino acids.

Sources

- 2. WO2013029690A1 - Preparation process of l-methionine - Google Patents [patents.google.com]

- 3. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 4. gea.com [gea.com]

- 5. KR20180078621A - A Method for Producing L-Methionine Crystal Using Crystallization Technique - Google Patents [patents.google.com]

- 6. Separation and purification of l-methionine from E. coli fermentation broth by macroporous resin chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impurity profiling of L-methionine by HPLC on a mixed mode column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. distantreader.org [distantreader.org]

- 10. Determination of D- and L-enantiomers of methionine and [2H3]methionine in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Chemical and Physical Properties of Deuterated Methionine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of Deuterium in Methionine Chemistry

Methionine, a sulfur-containing essential amino acid, is a cornerstone of numerous physiological processes. It is not only a fundamental building block for protein synthesis but also a critical component in the methionine cycle, which governs cellular methylation and redox homeostasis.[1] The strategic substitution of hydrogen with its stable, non-radioactive isotope, deuterium (²H or D), yields a molecule with nearly identical chemical properties but a distinct physical signature. This subtle alteration provides a powerful tool for researchers to trace metabolic pathways, quantify protein dynamics, and enhance the pharmacokinetic profiles of therapeutic agents. This guide offers an in-depth exploration of the chemical and physical properties of deuterated methionine, providing the technical insights necessary for its effective application in research and drug development.

Part 1: Core Physicochemical and Spectroscopic Properties

The primary consequence of deuteration is an increase in molecular weight, a property exquisitely exploited by mass spectrometry. Other physical characteristics remain largely unchanged, allowing for seamless integration into biological systems.

Comparative Physicochemical Data

| Property | L-Methionine | L-Methionine-d3 (methyl-d3) | L-Methionine-d8 | Key Implications for Research |

| Molecular Formula | C₅H₁₁NO₂S | C₅H₈D₃NO₂S | C₅H₃D₈NO₂S | Increased mass allows for clear differentiation from endogenous molecules in mass spectrometry-based assays. |

| Molar Mass | 149.21 g/mol | 152.23 g/mol [2][3] | 157.26 g/mol | Precise mass shift is critical for accurate quantification and tracer studies. |

| Isotopic Purity | Not Applicable | Typically >98%[2][3] | Typically >98% | High isotopic purity minimizes interference from unlabeled or partially labeled species. |

| Appearance | White crystalline powder | White crystalline powder | White crystalline powder | No change in physical appearance simplifies handling and formulation. |

| Solubility | Soluble in water | Soluble in water | Soluble in water | Compatibility with aqueous biological systems is maintained. |

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a definitive technique for confirming the location and extent of deuteration. In a ¹H NMR spectrum, the signals corresponding to the deuterated positions will be absent. For instance, in L-Methionine-d3 (methyl-d3), the characteristic singlet of the methyl protons disappears. Conversely, ²H NMR spectroscopy can be used to directly observe the deuterium nuclei, providing unambiguous evidence of successful labeling.[4][5] These techniques are invaluable for characterizing the structure of large proteins and their complexes.[]

Mass Spectrometry (MS): The increased mass of deuterated methionine is the cornerstone of its application in quantitative proteomics and metabolic studies.[7] Using techniques like liquid chromatography-mass spectrometry (LC-MS), the deuterated analog can be used as an internal standard to accurately quantify the endogenous levels of methionine in complex biological matrices.[8] Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is another powerful application where the rate of deuterium exchange provides insights into protein conformation and dynamics.[9]

Part 2: Synthesis and Isotopic Purity

The synthesis of deuterated methionine can be achieved through various methods, each with its advantages in terms of cost, efficiency, and the achievable level of deuteration.[7][10]

Synthetic Approaches

Direct H/D exchange reactions are a common and cost-effective method for introducing deuterium.[7] These reactions often utilize a catalyst, such as platinum on carbon (Pt/C), in the presence of a deuterium source like D₂O.[11] However, achieving site-specific deuteration often requires more complex, multi-step synthetic routes using deuterated precursors.[7] The choice of method depends on the desired labeling pattern and the required isotopic purity for the intended application.

Ensuring Isotopic Purity

High isotopic purity is crucial for minimizing analytical background and ensuring accurate quantification. Isotopic purity is typically assessed by mass spectrometry, which can resolve the mass difference between the deuterated and any residual unlabeled or partially labeled species. For most applications, an isotopic purity of greater than 98% is desirable and commercially available.[2][3]

Part 3: Experimental Workflows and Methodologies

The utility of deuterated methionine is realized through well-designed experimental protocols. Here, we outline a standard workflow for a tracer study to investigate methionine metabolism.

Experimental Workflow: Metabolic Tracer Study

Caption: A generalized workflow for a metabolic tracer study using deuterated methionine.

Step-by-Step Methodology for a Tracer Study:

-

Administration of Deuterated Methionine: A known quantity of deuterated methionine is introduced into the biological system (e.g., cell culture, animal model).

-

Time-Course Sampling: Biological samples (e.g., cells, plasma, tissue) are collected at various time points to monitor the dynamic changes in metabolite levels.

-

Metabolite and Protein Extraction: Metabolites and proteins are extracted from the collected samples using appropriate biochemical techniques.

-

LC-MS/MS Analysis: The extracts are analyzed by liquid chromatography-tandem mass spectrometry to separate and identify the various methionine-containing species.

-

Quantification: The peak areas of the deuterated and non-deuterated forms of methionine and its downstream metabolites (e.g., S-adenosylmethionine) are measured.

-

Data Analysis: The data is used to calculate the rate of methionine incorporation into proteins and its flux through various metabolic pathways.[12][13]

Part 4: Applications in Research and Drug Development

The unique properties of deuterated methionine have led to its widespread use in diverse scientific fields.

Metabolic Research and Disease Modeling

Deuterated methionine is an invaluable tool for tracing the intricate network of metabolic pathways involving this essential amino acid.[14][15] By tracking the fate of the deuterium label, researchers can gain insights into the regulation of the methionine cycle and the transsulfuration pathway.[16][17][18] This is particularly relevant for studying diseases with altered metabolism, such as cancer.[19]

Quantitative Proteomics

In quantitative proteomics, deuterated methionine can be used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.[20][21] By comparing the mass spectral signals of peptides from cells grown in the presence of "heavy" (deuterated) and "light" (unlabeled) methionine, researchers can accurately quantify changes in protein expression levels between different experimental conditions.[20]

Drug Development and Pharmacokinetics

The "kinetic isotope effect" is a key principle leveraged in drug development. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of metabolic cleavage.[22] By strategically replacing hydrogen with deuterium at sites of metabolic vulnerability in a drug molecule, its pharmacokinetic profile can be improved, potentially leading to a longer half-life, reduced dosing frequency, and an improved safety profile.[22][23] Deuterated compounds are also used in pharmacokinetic studies to simultaneously administer labeled and unlabeled versions of a drug to precisely determine its absorption, distribution, metabolism, and excretion (ADME) properties.[24]

Conclusion

Deuterated methionine is a versatile and powerful tool for scientists and researchers. Its unique physical properties, combined with its chemical similarity to the natural amino acid, provide a robust platform for a wide range of applications, from fundamental metabolic research to the development of next-generation therapeutics. As analytical technologies continue to advance, the utility of deuterated methionine and other stable isotope-labeled compounds is poised to expand even further, driving new discoveries and innovations in the life sciences.

References

- National Center for Biotechnology Information. (n.d.). Methionine Metabolism Pathway. PubChem.

- ResearchGate. (n.d.). Methionine metabolism. Overview of the methionine cycle and other...

- ResearchGate. (n.d.). Deuteration and resolution of DL-methionine and synthesis of L-homocystein-d3 (42).

- Wikipedia. (n.d.). Methionine.

- London, R. E., & Gabel, S. A. (1988). A deuterium surface coil NMR study of the metabolism of D-methionine in the liver of the anesthetized rat. Biochemistry, 27(20), 7864–7869.

- Wilkinson, D. J., et al. (2018). A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. Scientific Reports, 8(1), 1-10.

- Boersema, P. J., et al. (2014). Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling. Journal of Visualized Experiments, (92), e51822.

- PubMed. (2020). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome.

- ResearchGate. (n.d.). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome.

- De Feyter, H. M., et al. (2018). Deuterium Metabolic Imaging – Back to the Future. Magnetic Resonance in Medicine, 80(3), 869-881.

- Organic Syntheses. (n.d.). DL-Methionine.

- PubMed Central. (2025). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments.

- ACS Publications. (2016). Understanding the Impact of Methionine Oxidation on the Biological Functions of IgG1 Antibodies Using Hydrogen/Deuterium Exchange Mass Spectrometry.

- Semantic Scholar. (n.d.). A deuterium surface coil NMR study of the metabolism of D-methionine in the liver of the anesthetized rat.

- ResearchGate. (n.d.). Metabolic labeling and tracking of methionine cycle flux.

- bioRxiv. (2019). Quantitative analysis of in vivo methionine oxidation of the human proteome.

- PubMed Central. (2023). Imaging the uptake of deuterated methionine in Drosophila with stimulated Raman scattering.

- Journal of the American Chemical Society. (2012). Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion.

- PubMed Central. (n.d.). Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool.

- PubMed Central. (n.d.). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan.

- IISTE.org. (n.d.). Chromatographic Separation of Deuterium-Labeled Amino Acids, Proteins, Carbohydrates and Lipids Isolated From Bacterial.

- PubMed. (2001). Pharmacokinetic studies of methionine in rats using deuterium-labeled methionine quantitative assessment of remethylation.

- ResearchGate. (n.d.). NMR spectra of ¹³Cε-methionine labelled proteins produced in rich....

- LifeTein. (2024). The Power of Deuterated Peptides: A New Wave in Drug Development.

- ResearchGate. (n.d.). Synthesis of L- and D-[methyl-11C]methionine.

- Eurisotop. (n.d.). L-METHIONINE.

- ResearchGate. (n.d.). Modifications of methionine residues and subsequent possible neutral losses.

- Clinicaltrials.eu. (n.d.). Methionine – Application in Therapy and Current Clinical Research.

- PubMed Central. (2022). Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis.

- PubMed. (2002). Determination of D- and L-enantiomers of methionine and [2H3]methionine in plasma by gas chromatography-mass spectrometry.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methionine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. isotope.com [isotope.com]

- 3. isotope.com [isotope.com]

- 4. A deuterium surface coil NMR study of the metabolism of D-methionine in the liver of the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A deuterium surface coil NMR study of the metabolism of D-methionine in the liver of the anesthetized rat. | Semantic Scholar [semanticscholar.org]

- 7. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of D- and L-enantiomers of methionine and [2H3]methionine in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]

- 17. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 18. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. clinicaltrials.eu [clinicaltrials.eu]

- 20. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. lifetein.com [lifetein.com]

- 23. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 24. Pharmacokinetic studies of methionine in rats using deuterium-labeled methionine quantitative assessment of remethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Hand: A Technical Guide to the Historical Applications of Deuterium-Labeled Amino Acids in Research

Foreword: The Quiet Revolution of a Heavy Isotope

In the grand narrative of scientific discovery, some of the most profound advances have been enabled by the most subtle of tools. This guide delves into the history and foundational applications of one such tool: the deuterium-labeled amino acid. The simple substitution of a hydrogen atom with its heavier, stable isotope, deuterium (²H or D), has provided researchers with an unparalleled ability to trace, quantify, and understand the dynamic processes of life at the molecular level. From the earliest days of metabolic research to the cutting-edge of drug development, these "heavy" amino acids have been the unseen hand guiding decades of discovery. This technical guide is intended for researchers, scientists, and drug development professionals, offering not just a historical overview, but a deeper understanding of the scientific principles and experimental logic that have made deuterium-labeled amino acids an indispensable part of the modern scientific toolkit.

The Dawn of the Tracer Era: Early Metabolic Investigations

The story of deuterium-labeled amino acids begins with the broader concept of using stable isotopes as biological tracers. In the 1930s, the pioneering work of Rudolf Schoenheimer and David Rittenberg revolutionized biochemistry.[1] They utilized deuterium, discovered by Harold Urey in 1932, to label fatty acids and later, amino acids, to challenge the prevailing view of a static body composition.[1][2] Their experiments with deuterium-labeled compounds revealed that the body's constituents are in a constant state of flux, a concept Schoenheimer termed "the dynamic state of body constituents."[1]

The successful deuteration of amino acids allowed for the first direct probing of protein and amino acid metabolism.[1] By feeding rats amino acids labeled with deuterium and later analyzing their tissues, Schoenheimer and his colleagues demonstrated that dietary amino acids are rapidly incorporated into tissue proteins, even in animals that were not growing. This was a landmark discovery, overturning the idea that proteins were largely stable structures. These early studies laid the groundwork for all subsequent applications of stable isotope-labeled amino acids in metabolic research.[1][3]

Illuminating Metabolic Pathways: Deuterium as a Metabolic Probe

The ability to introduce a "heavy" label into amino acids provided a powerful method for elucidating complex metabolic pathways. By administering a deuterium-labeled amino acid and tracking the appearance of the label in other molecules, researchers could map the intricate network of biochemical reactions.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a quantitative technique used to determine the rates of metabolic reactions in a biological system.[4] While carbon-13 (¹³C) is a more common tracer for MFA, deuterium offers unique advantages, particularly in studying redox metabolism and pathways involving hydride transfer.[4] Deuterated water (D₂O) or deuterated amino acids can be used to probe a wide array of metabolic pathways, including glycolysis, the TCA cycle, and amino acid biosynthesis.[4][5][6] The incorporation of deuterium into various metabolites is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allowing for the calculation of metabolic fluxes.[4]

Experimental Workflow: Metabolic Labeling with D₂O for Proteome Turnover Analysis

Caption: Workflow for D₂O-based metabolic labeling to study protein turnover.

Quantifying the Proteome: The Rise of SILAC

One of the most impactful applications of deuterium-labeled amino acids has been in the field of quantitative proteomics. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a technique developed in the early 2000s, revolutionized the ability to accurately compare protein abundance between different cell populations.[7][8]

In a typical SILAC experiment, two populations of cells are grown in media that are identical except for one or more essential amino acids. One medium contains the natural ("light") amino acid, while the other contains a stable isotope-labeled ("heavy") version.[9] Deuterated amino acids, such as d3-Leucine or d4-Lysine, are often used for this purpose.[10] After a number of cell divisions, the heavy amino acid is fully incorporated into the proteome of the second cell population. The two cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The relative abundance of a protein between the two samples is determined by the ratio of the intensities of the "heavy" and "light" peptide peaks in the mass spectrum.[9]

Core Principles of SILAC

The power of SILAC lies in its accuracy and reproducibility. Because the samples are combined at the beginning of the experimental workflow, any variations in sample preparation, digestion, and mass spectrometric analysis affect both the light and heavy peptides equally, minimizing experimental error.[8][9]

Table 1: Common Deuterium-Labeled Amino Acids Used in SILAC

| Amino Acid | Deuterium Label | Mass Shift (Da) |

| L-Leucine | L-Leucine-5,5,5-d3 | +3 |

| L-Lysine | L-Lysine-4,4,5,5-d4 | +4 |

| L-Arginine | L-Arginine-d7 | +7 |

| L-Methionine | L-Methionine (S-methyl-d3) | +3 |

A Window into Structure and Dynamics: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. However, for larger proteins, the complexity of the NMR spectra can be a significant challenge. Deuterium labeling has been instrumental in overcoming this limitation.[11][12]

By growing proteins in a deuterated medium, the majority of the protons are replaced by deuterium. This dramatically simplifies the ¹H NMR spectrum, as deuterium is largely "silent" in these experiments.[11][13] Specific protonated amino acids can then be introduced, allowing researchers to focus on particular regions of the protein.[11] This selective protonation in a deuterated background significantly reduces spectral overlap and allows for the assignment of signals that would be impossible to resolve in a fully protonated protein.[11]

Furthermore, deuterium NMR relaxation studies of deuteriomethyl-labeled amino acids provide insights into the dynamics of protein sidechains, both in crystalline solids and in biological membranes.[14][15]

Logical Relationship: Deuteration in Protein NMR

Caption: The logic behind using deuterium labeling to simplify NMR spectra of large proteins.

Enhancing Drug Development: The Kinetic Isotope Effect in DMPK Studies

In the realm of drug discovery and development, deuterium labeling has emerged as a valuable strategy for optimizing the pharmacokinetic properties of drug candidates.[16] This application is based on the Deuterium Kinetic Isotope Effect (KIE) .[16][17]

The C-D bond is stronger than the C-H bond.[17] Consequently, enzymatic reactions that involve the cleavage of a C-H bond, a common step in drug metabolism by cytochrome P450 enzymes, will proceed more slowly if a deuterium atom is present at that position.[1] This can lead to:

-

Increased Metabolic Stability: The drug is broken down more slowly, leading to a longer half-life in the body.[16]

-

Reduced Formation of Toxic Metabolites: By blocking a metabolic pathway that produces a harmful byproduct, the safety profile of a drug can be improved.[18]

-

Improved Bioavailability: A longer-lasting drug may be better absorbed.[16]

The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this approach.[19][20] Deuteration of tetrabenazine slows its metabolism, leading to a more favorable pharmacokinetic profile and allowing for less frequent dosing.[16]

Protocol: In Vitro Metabolic Stability Assay with Deuterated Compounds

-

Compound Incubation: The deuterated drug and its non-deuterated counterpart are incubated separately with liver microsomes (a source of drug-metabolizing enzymes) and NADPH (a necessary cofactor).

-

Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a solvent like acetonitrile.

-

Sample Analysis: The concentration of the parent drug remaining in each sample is quantified by LC-MS/MS.

-

Half-Life Calculation: The rate of disappearance of each compound is determined, and their respective half-lives are calculated. A longer half-life for the deuterated compound indicates a positive kinetic isotope effect.

The Evolving Landscape of Synthesis and Analysis

The widespread application of deuterium-labeled amino acids has been paralleled by advancements in their synthesis and analysis. Early methods for producing deuterated amino acids were often complex and low-yielding.[21] Modern approaches include direct hydrogen-deuterium exchange reactions catalyzed by metals or enzymes, which offer greater efficiency and selectivity.[21][22][23][24]

The analytical cornerstone for research involving deuterium-labeled amino acids is mass spectrometry (MS) . Advances in high-resolution mass spectrometry have enabled the precise quantification of isotopic enrichment and the identification of labeled metabolites in complex biological samples.[3][25][26][27] Techniques like hydrogen/deuterium exchange mass spectrometry (HDX-MS) provide detailed information about protein conformation and dynamics by monitoring the rate of deuterium exchange with backbone amide hydrogens.[25][26][28]

Conclusion: A Legacy of Insight and a Future of Possibilities

From their initial use in demonstrating the dynamic nature of life, deuterium-labeled amino acids have become a cornerstone of biochemical and pharmaceutical research. They have provided profound insights into metabolism, enabled the accurate quantification of the proteome, pushed the boundaries of structural biology, and offered a novel strategy for improving the properties of therapeutic drugs. As synthetic and analytical technologies continue to evolve, the applications of these simple yet powerful tools are poised to expand even further, promising new discoveries in the intricate world of biological systems.

References

- Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism. PubMed Central.

- Previous methods on the synthesis of deuterated α‐amino acids and our...

- Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems.

- Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. PubMed Central.

- Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. American Chemical Society.

- Large deuterium isotope effects and their use: A historical review.

- Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism. PubMed.

- The Pivotal Role of Deuterium-Labeled Standards in Quantitative Proteomics: An In-Depth Technical Guide. Benchchem.

- Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). ChemPep.

- Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. PubMed Central.

- Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. PMC - NIH.

- Understanding deuterium labeling in amino acids. Benchchem.

- Site-Selective Deuteration of Amino Acids through Dual-Protein C

- Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. PMC.

- Quantitative Comparison of Proteomes Using SILAC. PMC - NIH.

- Quantitative proteomics using SILAC: Principles, applic

- Methods for preparation of deuterated amino acids.

- the use of 2h, 13c, 15n multidimensional nmr to study the structure and dynamics of proteins.

- Deuterium labelling in NMR structural analysis of larger proteins. PubMed - NIH.

- Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. MDPI.

- Advances in Mass Spectrometry on Membrane Proteins. PMC - NIH.

- Biomolecular NMR: Past and future. PMC - PubMed Central.

- Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry. PMC - NIH.

- Nuclear magnetic resonance studies of amino acids and proteins. Deuterium nuclear magnetic resonance relaxation of deuteriomethyl-labeled amino acids in crystals and in Halobacterium halobium and Escherichia coli cell membranes.

- Methods for Practical Synthesis of Deuter

- Nuclear Magnetic Resonance Studies of Amino Acids and Proteins, Deuterium Nuclear Magnetic Resonance Relaxation of Deuteriomethyl-Labeled Amino Acids in Crystals and in Halobacterium halobium and Escherichia coli Cell Membranes. Illinois Experts.

- Processes that affect amino acid labeling in presence of labeled water....

- Using Deuterium in Drug Discovery: Leaving the Label in the Drug.

- A Technical Guide to the Role of Deuterium Labeling in Drug Metabolism and Pharmacokinetic Studies. Benchchem.

- Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers. BOC Sciences.

- The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. Technology Networks.

- Metabolic flux analysis with isotope tracing using deuterium-labelled...

- Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. PMC - PubMed Central.

- APPLICATION OF STABLE ISOTOPE TRACER METHODS TO STUDIES OF AMINO ACID, PROTEIN, AND ENERGY METABOLISM IN MALNOURISHED POPUL

- Application Notes and Protocols for Metabolic Flux Analysis with Deuterium-Labeled Compounds. Benchchem.

- Isotopically labeled amino acid standards. Lumiprobe.

- Deuterated drugs; where are we now? PMC - PubMed Central.

- Deuterium Labeled Compounds in Drug Discovery Process.

- Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies.

- Deuterium Labeled Products-Medical Research. Isotope Science / Alfa Chemistry.

- Biocatalytic, Stereoselective Deuteration of α-Amino Acids and Methyl Esters. PMC - NIH.

Sources

- 1. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chempep.com [chempep.com]

- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 12. Deuterium labelling in NMR structural analysis of larger proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biomolecular NMR: Past and future - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. experts.illinois.edu [experts.illinois.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Biocatalytic, Stereoselective Deuteration of α-Amino Acids and Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Advances in Mass Spectrometry on Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

foundational studies using L-(2H_3_)Methionine for metabolic tracing

An In-Depth Technical Guide to Metabolic Tracing with L-(2H3)Methionine

Authored by: A Senior Application Scientist

Introduction: Beyond the Proteome's Blueprint

In the landscape of functional genomics and systems biology, the static map of the proteome is but a starting point. The true narrative of a cell's state—be it in health, disease, or in response to therapeutic intervention—is written in the language of dynamics. Metabolic tracing using stable isotopes offers a powerful tool to decipher this narrative, and among the available tracers, L-(2H3)Methionine has emerged as a uniquely insightful probe.

This guide provides a comprehensive overview of the foundational principles and practical applications of L-(2H3)Methionine for metabolic tracing. We will move beyond simple protocols to explore the causal biochemistry that underpins experimental design, the self-validating logic of robust methodologies, and the data interpretation frameworks required to translate mass shifts into metabolic meaning. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this technique to gain a deeper understanding of cellular metabolism, protein turnover, and epigenetic regulation.

The Biochemical Foundation: Why L-(2H3)Methionine?

L-Methionine is an essential sulfur-containing amino acid, playing roles far beyond its function as a building block for protein synthesis.[1][2] Its true versatility in metabolic tracing stems from its central role in the one-carbon metabolism pathway.

Upon entering the cell, L-Methionine is converted into S-adenosylmethionine (SAMe) .[1][3] SAMe is the universal methyl donor, providing the methyl group for the vast majority of methylation reactions within the cell, including the methylation of DNA, RNA, histones, and other proteins and metabolites.

By substituting the three hydrogen atoms on the methyl group of L-Methionine with deuterium (²H), we create L-(2H3)Methionine. This "heavy" version is biochemically indistinguishable to most cellular enzymes. Thus, the deuterated methyl group (a "+3 Da" mass shift) is incorporated into every downstream pathway, acting as a precise and quantifiable tracer for a host of critical cellular activities.

Tracing Two Fates Simultaneously

The use of L-(2H3)Methionine allows for the simultaneous investigation of two fundamental cellular processes:

-

Protein Synthesis: As a proteogenic amino acid, L-(2H3)Methionine is directly incorporated into newly synthesized proteins. By measuring the rate of its incorporation, we can determine the fractional synthesis rate (FSR) of individual proteins or the entire proteome.

-

Transmethylation Flux: The L-(2H3)Methionine-derived SAMe donates its deuterated methyl group to a vast array of substrates. The appearance of this "+3 Da" label on molecules like methylated histones, DNA, or metabolites like creatine provides a direct measure of the flux through these critical modification pathways.

This dual-utility is a key advantage of the tracer. A recent novel approach has even extended this to simultaneously quantify skeletal muscle protein synthesis and breakdown by tracking the incorporation of the methionine tracer and the subsequent release of its metabolized, labeled methyl group on 3-methylhistidine.[3][4]

Caption: Metabolic fate of L-(2H3)Methionine in the cell.

Experimental Design: A Self-Validating System

A robust metabolic tracing experiment is a self-validating system. Each step is designed not only to achieve the labeling objective but also to control for potential artifacts and ensure the resulting data is interpretable.

Choosing the Right Isotope

While other methionine isotopes exist (e.g., containing ¹³C), L-(2H3)Methionine offers specific advantages. The +3 Da mass shift is clean and easily detectable, with low natural abundance of isotopes that could interfere. Furthermore, because deuterium is not radioactive, it is safer to handle than ³⁵S-methionine, which has historically been used for similar purposes.[5][6]

| Isotope Tracer | Key Feature | Primary Application | Detection Method |

| L-(2H3)Methionine | +3 Da shift on methyl group | Protein Synthesis & Transmethylation | Mass Spectrometry |

| L-(¹³C₅)Methionine | +5 Da shift on carbon backbone | Protein Synthesis & Central Carbon Metabolism | Mass Spectrometry |

| L-(³⁵S)Methionine | Radioactive sulfur | Protein Synthesis | Autoradiography, Scintillation |

Cell Culture Protocol: The Causality Behind the Steps

The goal of the labeling protocol is to maximize the incorporation of the labeled methionine by depleting the endogenous, unlabeled pool.

Step-by-Step Protocol for Cell Labeling:

-

Cell Seeding: Seed cells to achieve ~70-80% confluency at the time of harvest. This ensures cells are in an active growth phase without being overly dense, which can alter metabolism.

-

Starvation (Pre-incubation): Wash cells twice with phosphate-buffered saline (PBS). Then, incubate cells in methionine-free culture medium for 30-60 minutes.[5]

-

Causality: This crucial step depletes the intracellular pool of unlabeled L-methionine. This maximizes the subsequent uptake and incorporation of the L-(2H3)Methionine tracer, improving the signal-to-noise ratio and labeling efficiency.

-

-

Labeling: Remove the starvation medium and replace it with methionine-free medium supplemented with a known concentration of L-(2H3)Methionine.

-

Causality: The concentration should be carefully chosen. It must be high enough to support normal cell function but not so high as to induce a non-physiological response. It is critical to use dialyzed fetal bovine serum (FBS) to avoid introducing unlabeled methionine from the serum.

-

-

Time Course: Harvest cells at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Causality: A time course is essential for measuring rates. A single time point shows incorporation, but a series of points allows for the calculation of kinetic fluxes for both protein synthesis and transmethylation.[7]

-

-

Harvesting: Wash cells thoroughly with ice-cold PBS to halt metabolic activity. Lyse the cells using a lysis buffer compatible with downstream mass spectrometry analysis (e.g., RIPA buffer for immunoprecipitation or a urea-based buffer for whole proteome analysis).

Mass Spectrometry and Data Analysis: From Spectra to Biology

Mass spectrometry (MS) is the core analytical engine for stable isotope tracing.[8] The high resolution and mass accuracy of modern instruments allow for the clear differentiation between unlabeled (light) and labeled (heavy) peptides and metabolites.

Sample Preparation for Proteomics

-

Protein Quantification: Accurately determine the protein concentration in each lysate.

-

Reduction and Alkylation: Reduce disulfide bonds (e.g., with DTT) and alkylate cysteine residues (e.g., with iodoacetamide) to prevent refolding.

-

Proteolytic Digestion: Digest proteins into peptides using an enzyme like trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, creating peptides of a suitable size for MS analysis.

-

Desalting: Clean up the peptide mixture using a C18 solid-phase extraction column to remove salts and detergents that interfere with MS analysis.

Data Acquisition and Interpretation

During LC-MS/MS analysis, the mass spectrometer will detect peptide pairs: the endogenous "light" version and the "heavy" version containing one or more L-(2H3)Methionine residues.

-

A peptide with one methionine will show a pair of isotopic envelopes separated by ~3.0188 Da .

-

A peptide with two methionines will show a pair separated by ~6.0376 Da .

The relative abundance of the heavy to light peaks is the key measurement.

Fractional Synthesis Rate (FSR) Calculation:

The FSR of a protein can be calculated by measuring the ratio of heavy to light peptides over time. A simplified model is:

FSR (%/hour) = (I_H / (I_L + I_H)) / t * 100

Where:

-

I_H is the intensity of the heavy peptide.

-

I_L is the intensity of the light peptide.

-

t is the labeling time in hours.

This calculation provides a direct measure of the dynamic synthesis of each protein identified.

Caption: General experimental workflow for L-(2H3)Methionine tracing.

Applications in Drug Development

The ability to measure dynamic cellular processes makes L-(2H3)Methionine tracing invaluable in drug discovery and development.

-

Target Engagement & Mechanism of Action: If a drug targets a specific pathway, tracing can reveal its downstream metabolic consequences. For example, an inhibitor of a methyltransferase could be validated by showing a decreased flux of the (2H3)-methyl group onto its substrate. Enzymes involved in methionine metabolism are promising targets for novel antibiotics and other drugs.[9]

-

Toxicity and Off-Target Effects: Unintended alterations in protein synthesis rates or global methylation patterns can be early indicators of cellular toxicity.

-

Biologic Stability: Methionine residues in therapeutic proteins like monoclonal antibodies are susceptible to oxidation, which can impact function.[10] Stable isotope methods can be adapted to accurately quantify the level of in-vivo oxidation by differentiating it from artifacts generated during sample preparation.[10][11][12]

Conclusion

Metabolic tracing with L-(2H3)Methionine is a sophisticated technique that provides a dynamic window into the life of a cell. By moving beyond static measurements of protein and metabolite abundance, researchers can uncover the rates of fundamental processes like protein synthesis and methylation. The key to success lies in a deep understanding of the underlying biochemistry, the implementation of meticulously designed, self-validating protocols, and the application of rigorous data analysis. When executed correctly, this approach can yield profound insights into cellular physiology and provide a critical advantage in the development of next-generation therapeutics.

References

- 35S-Methionine Metabolic Labeling. Feinberg Labs, Northwestern University. [Link]

- Le, B., et al. (2020). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome.Journal of Proteome Research. [Link]

- Pan, J., et al. (2016). Understanding the Impact of Methionine Oxidation on the Biological Functions of IgG1 Antibodies Using Hydrogen/Deuterium Exchange Mass Spectrometry.Analytical Chemistry. [Link]

- Wilkinson, D.J., et al. (2020). A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown.Metabolism Open. [Link]

- Yang, Y., et al. (2013). Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis.Analytical Chemistry. [Link]

- Darling, A.L., et al. (2018). Global analysis of methionine oxidation provides a census of folding stabilities for the human proteome.

- Lutz, N.W., et al. (1993). A deuterium surface coil NMR study of the metabolism of D-methionine in the liver of the anesthetized rat.Magnetic Resonance in Medicine. [Link]

- Exploring the Multifaceted Applications of L-Methionine in Modern Industry. (2024). LinkedIn. [Link]

- Metabolic Labeling of Protein Antigens with [35S]Methionine. (2017). Cold Spring Harbor Protocols. [Link]

- FDA-Approved L-Methionine API Manufacturers & Suppliers.Pharmaoffer.com. [Link]

- Cociorva, D., et al. (2004). Selective identification and quantitative analysis of methionine containing peptides by charge derivatization and tandem mass spectrometry.Journal of the American Society for Mass Spectrometry. [Link]

- Deuteration and resolution of DL-methionine and synthesis of L-homocystein-d3 (42)

- Hasegawa, H., et al. (2005). Direct detection and evaluation of conversion of D-methionine into L-methionine in rats by stable isotope methodology.The Journal of Nutrition. [Link]

- Dai, Z., et al. (2014). Quantitation of cellular metabolic fluxes of methionine.Analytical Biochemistry. [Link]

- Kalhan, S.C., et al. (2011). Methionine and Protein Metabolism in Non Alcoholic Steatohepatitis: Evidence for Lower Rate of Transmethylation of Methionine.

- Stable Isotope Labeling Methods in Protein Profiling.Osaka University. [Link]

- Wilkinson, D.J., et al. (2020). A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown.

- Taha, M.O., et al. (2003). Methionine in and out of proteins: targets for drug design.Current Drug Targets. [Link]

- Fan, J., et al. (2015). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels.ACS Chemical Biology. [Link]

- Clinical Profile: Methionine (DL) EP.GlobalRx. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Articles [globalrx.com]

- 3. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. revvity.com [revvity.com]

- 7. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct detection and evaluation of conversion of D-methionine into L-methionine in rats by stable isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methionine in and out of proteins: targets for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Unveiling Protein Architecture and Dynamics: An In-depth Technical Guide to L-(2H3)Methionine NMR

For researchers, structural biologists, and professionals in drug development, understanding the intricate three-dimensional structure and dynamic behavior of proteins is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful lens to visualize these molecular machines in their native solution state. This guide delves into a highly sensitive and specific NMR technique: the use of L-(2H3)Methionine labeling to explore the structure and dynamics of large proteins and protein complexes. This approach, centered on the principles of methyl-Transverse Relaxation Optimized Spectroscopy (methyl-TROSY), provides an unparalleled level of detail for systems that were once considered intractable by solution NMR.

The Rationale: Why L-(2H3)Methionine?